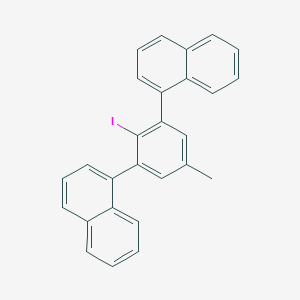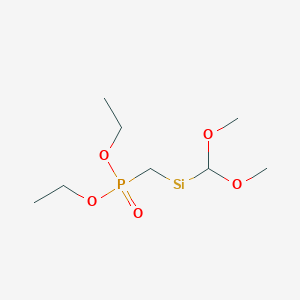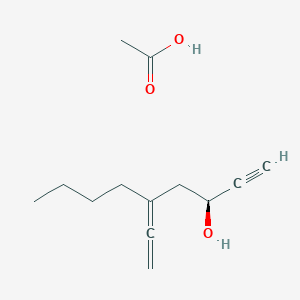
Acetic acid--(3S)-5-ethenylidenenon-1-yn-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is a unique organic compound characterized by its complex structure, which includes an acetic acid moiety and a non-1-yn-3-ol group with an ethenylidene substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the non-1-yn-3-ol core: This can be achieved through a series of reactions, including alkyne addition and subsequent functional group transformations.
Introduction of the ethenylidene group: This step often involves the use of specific reagents and catalysts to ensure the correct stereochemistry.
Attachment of the acetic acid moiety: This final step usually involves esterification or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethenylidene group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–(3S)-5-ethenylidenedec-1-yn-3-ol (1/1): A structurally similar compound with a longer carbon chain.
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1): Another similar compound with slight variations in the functional groups.
Uniqueness
Acetic acid–(3S)-5-ethenylidenenon-1-yn-3-ol (1/1) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
821782-97-2 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
InChI |
InChI=1S/C11H16O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h3,11-12H,2,4,7-9H2,1H3;1H3,(H,3,4)/t11-;/m1./s1 |
Clave InChI |
WHWNJADTGMYRQL-RFVHGSKJSA-N |
SMILES isomérico |
CCCCC(=C=C)C[C@@H](C#C)O.CC(=O)O |
SMILES canónico |
CCCCC(=C=C)CC(C#C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
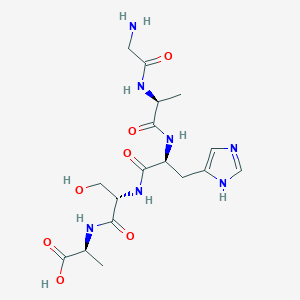
![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![2-{[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14214913.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)

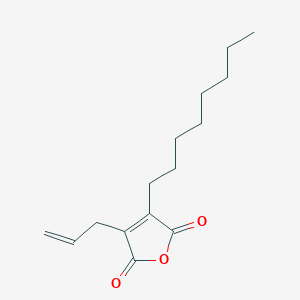

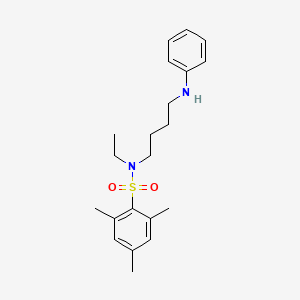
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
